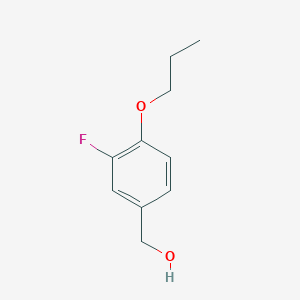![molecular formula C12H14O4 B7997560 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde](/img/structure/B7997560.png)
3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety linked to a 1,3-dioxolane ring through an ethoxy group. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
The synthesis of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde typically involves the reaction of benzaldehyde with 1,3-dioxolane in the presence of an acid catalyst. One common method includes the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy group.
Acetal Formation: The compound can form acetals with diols in the presence of acid catalysts, which are useful as protecting groups in organic synthesis.
Scientific Research Applications
3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of cyclic acetals and ketals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones.
Medicine: It may be explored for its potential in drug development, particularly in the design of molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde involves its reactivity as an aldehyde and its ability to form stable cyclic structures. The aldehyde group can undergo nucleophilic addition reactions, while the 1,3-dioxolane ring provides stability and resistance to hydrolysis under mild conditions. This dual functionality makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde include:
4-(1,3-Dioxolan-2-yl)benzaldehyde: This compound has a similar structure but with the dioxolane ring directly attached to the benzaldehyde moiety.
2-(1,3-Dioxolan-2-yl)ethoxybenzene: This compound lacks the aldehyde group, making it less reactive in certain types of chemical reactions.
1,3-Dioxolane-2-carboxaldehyde: This compound features a dioxolane ring with an aldehyde group directly attached, providing different reactivity and stability profiles.
This compound stands out due to its unique combination of an aldehyde group and a 1,3-dioxolane ring, offering a balance of reactivity and stability that is valuable in various chemical processes.
Properties
IUPAC Name |
3-[2-(1,3-dioxolan-2-yl)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-9-10-2-1-3-11(8-10)14-5-4-12-15-6-7-16-12/h1-3,8-9,12H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXWIEZQWZMOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
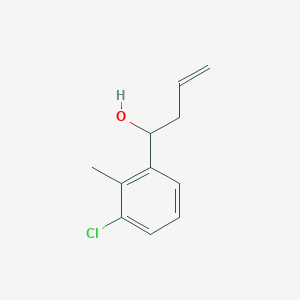
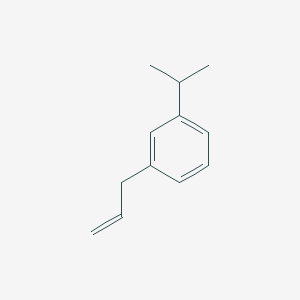


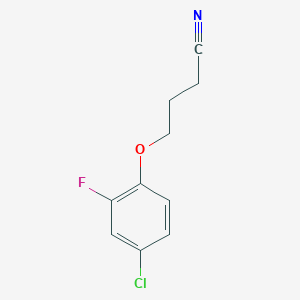

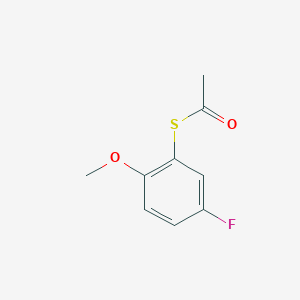

![1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997546.png)
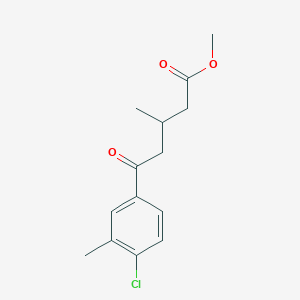
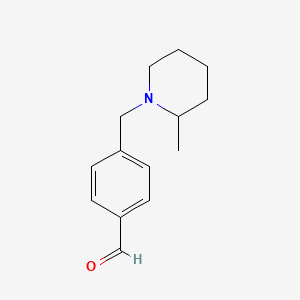
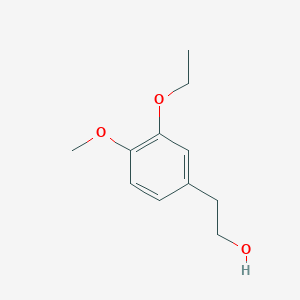
![2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B7997574.png)
